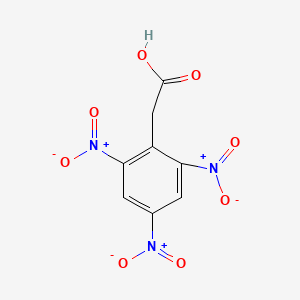![molecular formula C12H18ClN3O3S B4291041 N-[(butylamino)carbonyl]-2-chloro-4,6-dimethylpyridine-3-sulfonamide](/img/structure/B4291041.png)
N-[(butylamino)carbonyl]-2-chloro-4,6-dimethylpyridine-3-sulfonamide
Übersicht
Beschreibung
N-[(butylamino)carbonyl]-2-chloro-4,6-dimethylpyridine-3-sulfonamide, also known as BCS-1, is a chemical compound that has been widely studied for its potential as a therapeutic agent. This compound is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-[(butylamino)carbonyl]-2-chloro-4,6-dimethylpyridine-3-sulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. One study found that N-[(butylamino)carbonyl]-2-chloro-4,6-dimethylpyridine-3-sulfonamide can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. This suggests that N-[(butylamino)carbonyl]-2-chloro-4,6-dimethylpyridine-3-sulfonamide may have anti-inflammatory effects by reducing the production of these pro-inflammatory mediators.
Biochemical and Physiological Effects
In addition to its potential as an anti-inflammatory agent, N-[(butylamino)carbonyl]-2-chloro-4,6-dimethylpyridine-3-sulfonamide has been shown to have a variety of other biochemical and physiological effects. Studies have found that N-[(butylamino)carbonyl]-2-chloro-4,6-dimethylpyridine-3-sulfonamide can inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. N-[(butylamino)carbonyl]-2-chloro-4,6-dimethylpyridine-3-sulfonamide has also been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(butylamino)carbonyl]-2-chloro-4,6-dimethylpyridine-3-sulfonamide in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. However, one limitation of using N-[(butylamino)carbonyl]-2-chloro-4,6-dimethylpyridine-3-sulfonamide is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-[(butylamino)carbonyl]-2-chloro-4,6-dimethylpyridine-3-sulfonamide. One area of research could focus on further elucidating the compound's mechanism of action, which could help to identify new therapeutic targets. Another area of research could focus on optimizing the synthesis of N-[(butylamino)carbonyl]-2-chloro-4,6-dimethylpyridine-3-sulfonamide to improve its purity and yield. Finally, future studies could investigate the potential of N-[(butylamino)carbonyl]-2-chloro-4,6-dimethylpyridine-3-sulfonamide as a therapeutic agent in animal models of disease.
Wissenschaftliche Forschungsanwendungen
N-[(butylamino)carbonyl]-2-chloro-4,6-dimethylpyridine-3-sulfonamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on the compound's potential as an anti-inflammatory agent. Studies have shown that N-[(butylamino)carbonyl]-2-chloro-4,6-dimethylpyridine-3-sulfonamide can inhibit the production of pro-inflammatory cytokines, which are key mediators of the inflammatory response. This suggests that N-[(butylamino)carbonyl]-2-chloro-4,6-dimethylpyridine-3-sulfonamide may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-butyl-3-(2-chloro-4,6-dimethylpyridin-3-yl)sulfonylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O3S/c1-4-5-6-14-12(17)16-20(18,19)10-8(2)7-9(3)15-11(10)13/h7H,4-6H2,1-3H3,(H2,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERZSDFDPGMJBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=C(N=C(C=C1C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,5-dichloro-N-[4-(4-chlorophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B4290993.png)

![6-acetyl-2-(4-hydroxy-3-methoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B4291009.png)


![2,5-dichloro-N-{[(2-chlorobenzyl)amino][(4,6-dimethylpyrimidin-2-yl)imino]methyl}-4,6-dimethylpyridine-3-sulfonamide](/img/structure/B4291028.png)
![N~2~-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]-3-methylisovalinamide](/img/structure/B4291049.png)
![ethyl 2-({5-[4-(ethoxycarbonyl)phenyl]-2-furyl}methylene)-5-(2-methoxy-1-naphthyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4291054.png)

![methyl 6a-methyl-5-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4291071.png)
